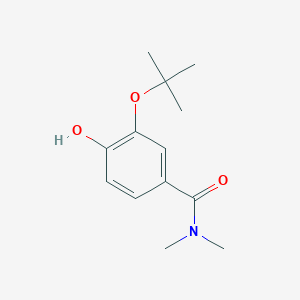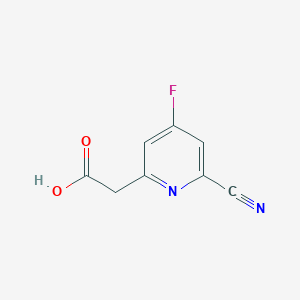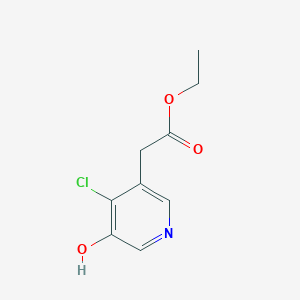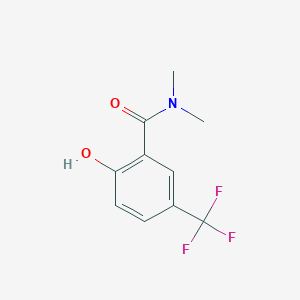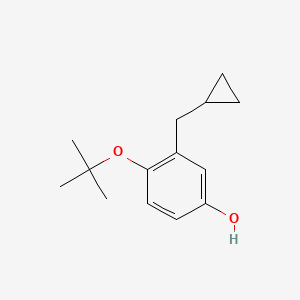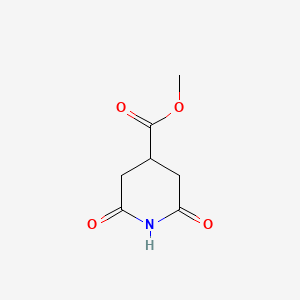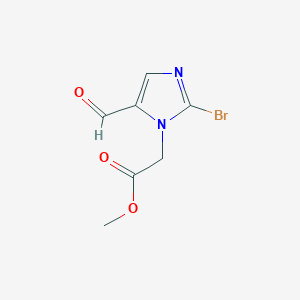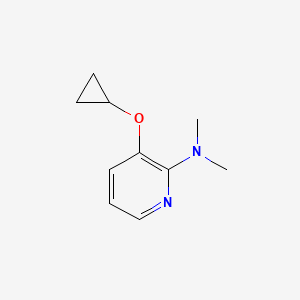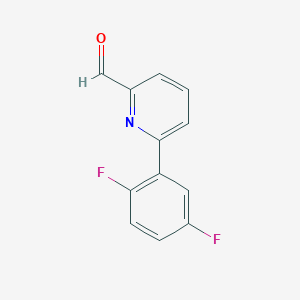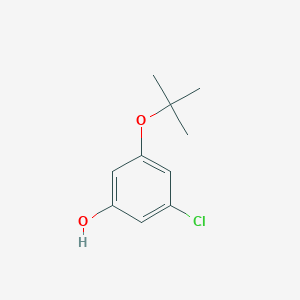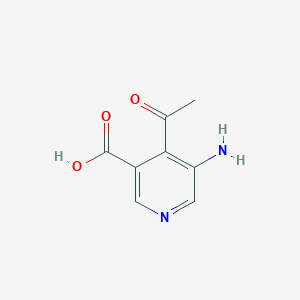
4-Acetyl-5-aminonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-aminonicotinic acid: is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an acetyl group at the 4th position and an amino group at the 5th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-aminonicotinic acid typically involves the nitration of 3-methylpyridine to form 3-methyl-4-nitropyridine, followed by reduction to 4-amino-3-methylpyridine. The acetylation of this intermediate yields this compound. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-aminonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted nicotinic acids, aminonicotinic acids, and their derivatives .
Scientific Research Applications
Chemistry: 4-Acetyl-5-aminonicotinic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of drugs targeting various diseases. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. It can also be employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-Acetyl-5-aminonicotinic acid involves its interaction with specific molecular targets and pathways. The acetyl and amino groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
5-Aminonicotinic acid: Similar structure but lacks the acetyl group at the 4th position.
Nicotinic acid:
Uniqueness: 4-Acetyl-5-aminonicotinic acid is unique due to the presence of both acetyl and amino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-acetyl-5-aminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)7-5(8(12)13)2-10-3-6(7)9/h2-3H,9H2,1H3,(H,12,13) |
InChI Key |
WMTUHEFBPSSYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



